
3-Iodo-5-morpholinopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-morpholinopyridin-2-amine: is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 3-position, a morpholine ring at the 5-position, and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-morpholinopyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This step involves the palladium-catalyzed cross-coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative to introduce the morpholine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-5-morpholinopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with an aryl boronic acid would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-5-morpholinopyridin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-morpholinopyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the morpholine ring can influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-iodopyridin-2-amine: Similar structure but with a bromine atom instead of a morpholine ring.
5-Bromo-2-methylpyridin-3-amine: Lacks the iodine and morpholine substitutions.
3-Iodo-5-morpholinopyridine: Similar but without the amine group.
Uniqueness: 3-Iodo-5-morpholinopyridin-2-amine is unique due to the combination of the iodine atom, morpholine ring, and amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12IN3O |
|---|---|
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
3-iodo-5-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI-Schlüssel |
OKIURZQKOPNBSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=C(N=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
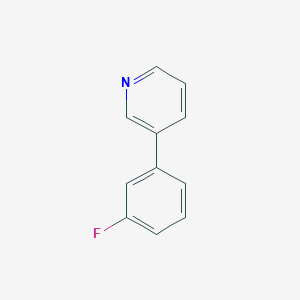
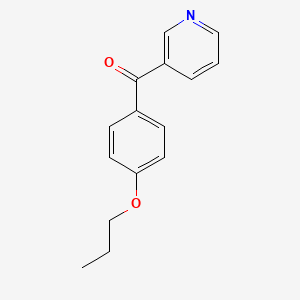
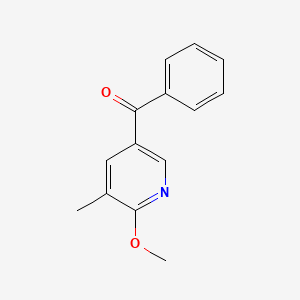
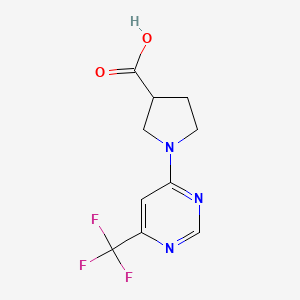
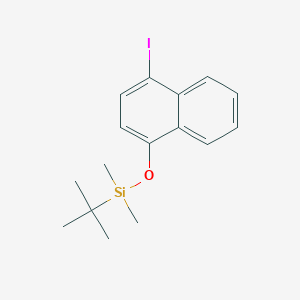
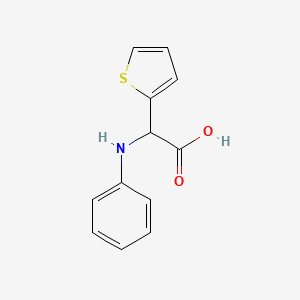

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
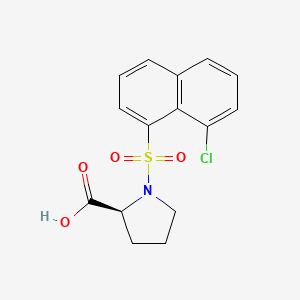
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)

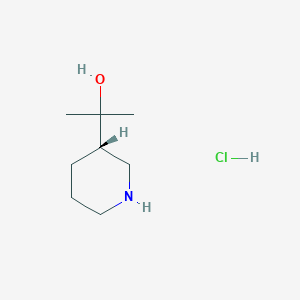
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
